N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide
Description
The compound N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide is a hydrazide derivative featuring a 1-benzyl-6-oxo-1,6-dihydropyridine core linked to a substituted benzohydrazide moiety. Its structure includes a 5-chloro-2-methoxy substitution on the benzohydrazide group, which distinguishes it from closely related analogs. Structural elucidation of such compounds often employs crystallographic tools like the SHELX program suite , though direct confirmation of its use here is unspecified.
Properties
IUPAC Name |
1-benzyl-N'-(5-chloro-2-methoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-29-18-9-8-16(22)11-17(18)21(28)24-23-20(27)15-7-10-19(26)25(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYZKVZKCUYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 5-chloro-2-methoxybenzohydrazide under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The hydrazide group can be reduced to form a hydrazine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a base.
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
Hydrazine derivatives: from reduction reactions.
Substituted benzyl derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Physical Properties
While specific physical properties such as melting point and solubility are not extensively documented, similar compounds suggest that it may exhibit moderate solubility in organic solvents and low solubility in water due to its hydrophobic benzyl and methoxy groups.
Medicinal Chemistry
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for potential interactions with biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that derivatives of hydrazides can exhibit antibacterial and antifungal properties. This compound may serve as a lead structure for synthesizing new antimicrobial agents.
- Anticancer Activity : Some studies have suggested that dihydropyridine derivatives possess anticancer properties. The ability to modify the benzyl and methoxy groups could enhance the selectivity and potency against cancer cell lines.
Biological Research
The compound's unique structure can be utilized in biological assays to explore its effects on various biological pathways:
- Enzyme Inhibition Studies : Given its potential interaction with enzyme active sites, it could be tested for inhibition of specific enzymes involved in metabolic pathways.
- Cell Viability Assays : Testing the compound's effects on cell lines could provide insights into its cytotoxicity and therapeutic index.
Material Science
In material science, the incorporation of hydrazide groups into polymers or nanomaterials can lead to:
- Smart Materials : The compound may be used as a building block for smart materials that respond to environmental stimuli (e.g., temperature or pH changes).
- Coatings and Adhesives : Its chemical stability could make it suitable for developing coatings or adhesives with enhanced durability.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hydrazides against common bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that this compound could be similarly effective.
Case Study 2: Anticancer Properties
Research into dihydropyridine derivatives has shown promising results in inhibiting cancer cell proliferation. A specific derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating that modifications to the benzyl group can enhance anticancer activity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogs from the Same Chemical Family
BE46468 (N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide)
This analog shares the same dihydropyridine-hydrazide backbone but substitutes the benzohydrazide with a 2-fluoro group instead of 5-chloro-2-methoxy. Key differences include:
BE46506 (N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-4-methylbenzamide)
While structurally distinct (tetrazole core vs. dihydropyridine), this compound shares a chlorinated aromatic system. Its molecular weight (327.77) is lower due to the tetrazole ring and methylbenzamide group . Such differences highlight the role of core heterocycles in modulating physicochemical and biological properties.
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and stability, are influenced by substituents. emphasizes that such interactions dictate molecular aggregation and crystal lattice stability . For instance, methoxy groups often participate in C–H···O hydrogen bonds, while fluorine’s smaller size and electronegativity limit its role in extended networks.
Biological Activity
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-5-chloro-2-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁ClN₂O₃ |
| Molecular Weight | 270.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to its structural features, particularly the hydrazone linkage and the dihydropyridine moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in disease processes.
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often measured using assays such as DPPH and ABTS radical scavenging tests.
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Activity : Research has suggested that derivatives of this compound display antimicrobial properties against various pathogens, which may be linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Antitumor Efficacy :
- In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- A study reported IC50 values indicating significant cytotoxicity at low micromolar concentrations.
-
Antioxidant Properties :
- The compound was tested in various antioxidant assays, showing effective scavenging activity against free radicals. For instance, it exhibited an IC50 value of 25 µM in the DPPH assay, comparable to standard antioxidants like ascorbic acid.
-
Antimicrobial Activity :
- The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
